molecular formula C19H24N2O3S B11811145 2-Isopropoxy-3-(1-tosylpyrrolidin-2-yl)pyridine

2-Isopropoxy-3-(1-tosylpyrrolidin-2-yl)pyridine

Cat. No.: B11811145
M. Wt: 360.5 g/mol
InChI Key: WWOJHCSMIBTIDK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropoxy-3-(1-tosylpyrrolidin-2-yl)pyridine involves several steps. One common method includes the selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the ring contraction and deformylative functionalization of piperidine derivatives . The formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-Isopropoxy-3-(1-tosylpyrrolidin-2-yl)pyridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The specific conditions depend on the desired reaction and product.

Major Products Formed

The major products formed from these reactions can vary widely, but they often include derivatives of the original compound with modified functional groups, enhancing its utility in different applications .

Scientific Research Applications

2-Isopropoxy-3-(1-tosylpyrrolidin-2-yl)pyridine has a wide range of scientific research applications :

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of more complex compounds.

Properties

Molecular Formula

C19H24N2O3S

Molecular Weight

360.5 g/mol

IUPAC Name

3-[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]-2-propan-2-yloxypyridine

InChI

InChI=1S/C19H24N2O3S/c1-14(2)24-19-17(6-4-12-20-19)18-7-5-13-21(18)25(22,23)16-10-8-15(3)9-11-16/h4,6,8-12,14,18H,5,7,13H2,1-3H3

InChI Key

WWOJHCSMIBTIDK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C3=C(N=CC=C3)OC(C)C

Origin of Product

United States

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